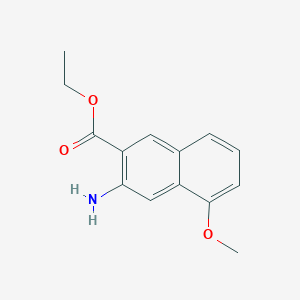
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It features an ethyl ester group, an amino group, and a methoxy group on the naphthalene ring structure
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to nitration and subsequent reduction to introduce the amino group.
Esterification: The carboxylic acid precursor can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and reduced naphthalene compounds.
Substitution: Halogenated naphthalene derivatives and other substituted naphthalenes.
科学研究应用
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.
相似化合物的比较
Ethyl 3-amino-2-naphthoate: Lacks the methoxy group, resulting in different reactivity and biological activity.
Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.
Ethyl 3-amino-5-methoxynaphthalene-1-carboxylate: Positional isomer with different chemical behavior.
Uniqueness: Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both an amino and a methoxy group on the naphthalene ring provides a balance of electronic effects that can be exploited in various chemical and biological contexts.
属性
CAS 编号 |
919994-96-0 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3 |
InChI 键 |
LCNFMIKBWPDDLJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


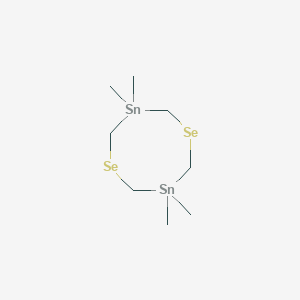
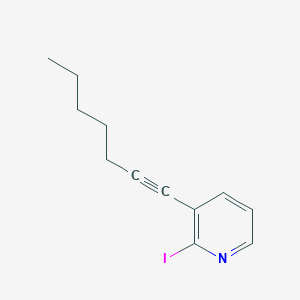
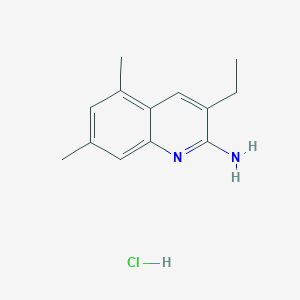
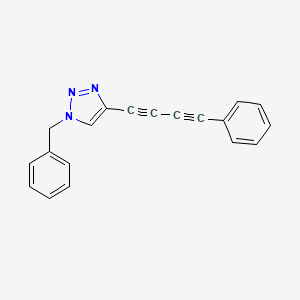
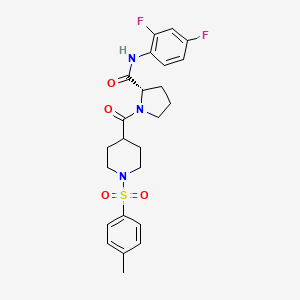
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
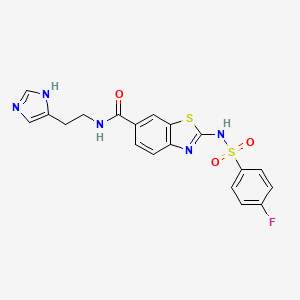
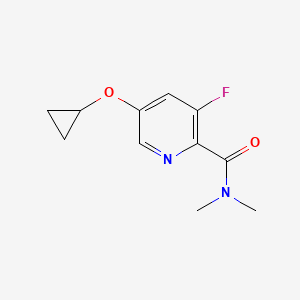
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
